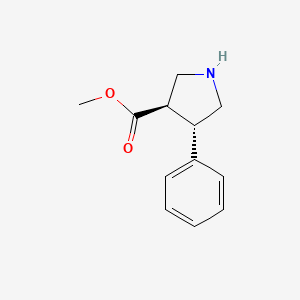
5-Hydroxy Propafenone Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Propafenone Sulfate is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation . This compound is formed through the hepatic metabolism of propafenone and has similar pharmacological properties . It is primarily used in research settings to study its effects on cardiac ion channels and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Sulfate involves the hydroxylation of propafenone. This reaction is typically mediated by the cytochrome P450 enzyme CYP2D6 . The hydroxylation occurs at the aromatic ring of propafenone, resulting in the formation of 5-Hydroxy Propafenone . The sulfate group is then introduced through a sulfonation reaction using sulfuric acid or a suitable sulfonating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity . The final product is purified using techniques like crystallization, filtration, and chromatography .
化学反応の分析
Types of Reactions
5-Hydroxy Propafenone Sulfate undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can occur under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Hydroxy Propafenone Sulfate has several scientific research applications, including:
作用機序
The mechanism of action of 5-Hydroxy Propafenone Sulfate involves its interaction with cardiac ion channels. It primarily blocks the HERG (human ether-a-go-go-related gene) potassium channels, which are crucial for cardiac repolarization . By inhibiting these channels, the compound prolongs the action potential duration and refractory period, thereby exerting its antiarrhythmic effects . Additionally, it has some beta-adrenergic receptor blocking activity, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Propafenone: The parent compound, which has similar sodium and calcium channel activity but higher beta-blocking activity.
N-Despropylpropafenone: Another metabolite with weaker sodium channel activity but equivalent beta-receptor affinity.
Uniqueness
5-Hydroxy Propafenone Sulfate is unique due to its specific interaction with HERG channels and its distinct pharmacokinetic properties . Unlike propafenone, it has a lower beta-blocking activity, making it potentially safer for patients with certain cardiovascular conditions .
特性
CAS番号 |
1346598-57-9 |
|---|---|
分子式 |
C₂₁H₂₇NO₇S |
分子量 |
437.52 |
同義語 |
1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; 1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![D-[1-2H]Mannose](/img/structure/B1146200.png)

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)




![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)

